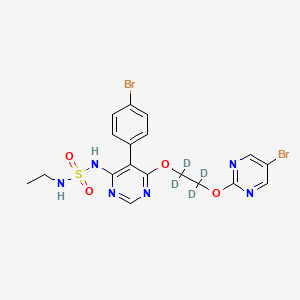
Cyp51/PD-L1-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It functions as a dual inhibitor of Cytochrome P450 51 (CYP51) and Programmed Death-Ligand 1 (PD-L1), with IC50 values of 0.884 μM and 0.083 μM, respectively . This compound induces early apoptosis in fungal cells and significantly reduces intracellular levels of interleukin-2 (IL-2), NLRP3, and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κBp65) proteins .
Preparation Methods
The synthesis of Cyp51/PD-L1-IN-1 involves the formation of a quinazoline core structure. The specific synthetic routes and reaction conditions are detailed in the literature, but generally, it involves multi-step organic synthesis techniques. The industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production .
Chemical Reactions Analysis
Cyp51/PD-L1-IN-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the quinazoline core, potentially altering its biological activity.
Scientific Research Applications
Cyp51/PD-L1-IN-1 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study dual inhibition mechanisms and to develop new antifungal agents.
Biology: The compound is utilized to investigate the biological pathways involving CYP51 and PD-L1, particularly in fungal cells.
Medicine: Its dual inhibitory action makes it a potential candidate for antifungal therapies and immunomodulatory treatments.
Industry: The compound’s antifungal properties are of interest for developing new antifungal agents for agricultural and pharmaceutical applications
Mechanism of Action
Cyp51/PD-L1-IN-1 exerts its effects by inhibiting both CYP51 and PD-L1. CYP51 is involved in the biosynthesis of ergosterol, a crucial component of fungal cell membranes. Inhibition of CYP51 disrupts ergosterol synthesis, leading to fungal cell death. PD-L1 is a protein that plays a role in immune evasion by cancer cells. Inhibiting PD-L1 can enhance the immune response against cancer cells. The compound also induces mitochondrial damage and reactive oxygen species (ROS) accumulation, contributing to its antifungal activity .
Comparison with Similar Compounds
Cyp51/PD-L1-IN-1 is unique due to its dual inhibitory action on both CYP51 and PD-L1. Similar compounds include:
Incyte-001: A small-molecule PD-L1 inhibitor with an IC50 value of 11 nM.
Incyte-011: Another PD-L1 inhibitor with an IC50 value of 5.293 nM, showing higher potency than Incyte-001.
BMS-1001: A PD-L1 inhibitor with an IC50 value of 0.9 nM, demonstrating strong binding activity. These compounds primarily target PD-L1, whereas this compound targets both CYP51 and PD-L1, making it a versatile compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C20H15N5O2 |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-4-imidazol-1-ylquinazoline-2-carboxamide |
InChI |
InChI=1S/C20H15N5O2/c1-13(26)14-6-8-15(9-7-14)22-20(27)18-23-17-5-3-2-4-16(17)19(24-18)25-11-10-21-12-25/h2-12H,1H3,(H,22,27) |
InChI Key |
LSBBUIAGNZFGEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=NC3=CC=CC=C3C(=N2)N4C=CN=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



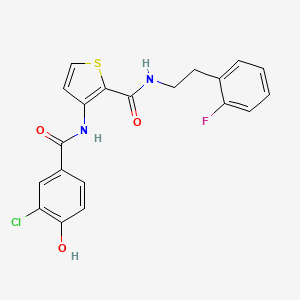
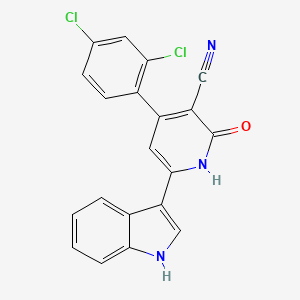

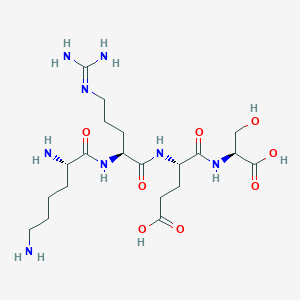


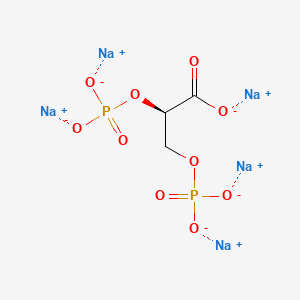
![2-(6,20-diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzoic acid;N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide;perchlorate](/img/structure/B15138530.png)
